molecular formula C19H24N2O4 B2802688 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide CAS No. 941064-44-4

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide

Cat. No. B2802688
CAS RN: 941064-44-4
M. Wt: 344.411
InChI Key: BUWHSQQEXWQPML-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 is structurally similar to other opioids such as fentanyl and morphine but has a unique chemical structure that gives it distinct properties.

Mechanism of Action

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide acts on the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. It binds to the receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in a reduction in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has several biochemical and physiological effects that are similar to other opioids. It can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with chronic use.

Advantages and Limitations for Lab Experiments

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has several advantages for use in laboratory experiments. It has potent analgesic effects and can be used to study the mechanisms of pain and pain modulation. However, its potential for abuse and dependence is a limitation and must be carefully considered when using it in laboratory experiments.

Future Directions

There are several future directions for research on 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide. One area of interest is the development of novel opioids that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the development of new analgesic drugs that target different receptors or use different mechanisms of action. Finally, more research is needed to fully understand the long-term effects of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide on the body and brain.

Synthesis Methods

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide involves several steps starting from readily available starting materials. The first step involves the condensation of 4-acetyl-2-methoxyphenol with 1-bromo-3-chlorocyclohexane to form 2-(4-acetyl-2-methoxyphenoxy)-1-chlorocyclohexane. This intermediate is then treated with potassium cyanide to form the corresponding nitrile, which is then reduced with sodium borohydride to form 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide.

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide has been studied extensively for its potential use as an analgesic drug. Several studies have shown that it has potent analgesic effects in animal models of pain. It has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to treat with traditional analgesics.

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(22)15-7-8-16(17(11-15)24-3)25-14(2)18(23)21-19(12-20)9-5-4-6-10-19/h7-8,11,14H,4-6,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWHSQQEXWQPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyanocyclohexyl)propanamide

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